Tas-301

Beschreibung

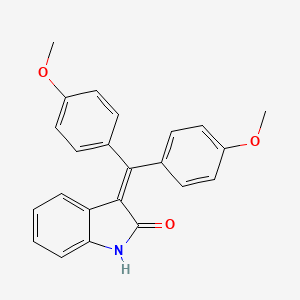

an inhibitor of smooth muscle cell migration and proliferation; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYYIJXBRWZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432401 | |

| Record name | TAS-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193620-69-8 | |

| Record name | TAS-301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Tas-301

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-301, with the chemical structure 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a novel synthetic compound that has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of receptor-operated, voltage-independent calcium influx. By targeting this critical signaling node, this compound effectively attenuates downstream pathways, including the Ca2+/Protein Kinase C (PKC) signaling cascade, which are pivotal in the pathogenesis of neointimal thickening following vascular injury. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a visual representation of the signaling pathways and experimental workflows associated with the characterization of this compound.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis after procedures like angioplasty.[1][2] The central mechanism of this compound is the blockade of voltage-independent calcium (Ca2+) influx that is triggered by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] This action is crucial as the influx of extracellular calcium is a critical event in the signal transduction cascade that leads to cell proliferation.

No clinical trial data for this compound (3-bis(4-methoxyphenyl)methylene-2-indolinone) has been identified in the public domain, suggesting that the compound's development has been limited to the preclinical stage.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded quantitative data that underscores its inhibitory potency. The following tables summarize the key findings from in vitro and in vivo studies.

| In Vitro Efficacy of this compound on VSMC Proliferation | |

| Parameter | Observation |

| Inhibition of PDGF-BB-induced VSMC proliferation | Concentration-dependent |

| Inhibition of bFGF-induced VSMC proliferation | Concentration-dependent |

| Inhibition of 2% Fetal Bovine Serum-induced VSMC proliferation | Concentration-dependent |

| In Vitro Efficacy of this compound on Signal Transduction | |

| Parameter | Observation |

| Inhibition of PDGF-induced Ca2+ influx | Dose-dependent, with concentrations for inhibition being nearly identical to those for inhibition of VSMC proliferation.[1] |

| Inhibition of PDGF-induced PKC activation | Concentration-dependent |

| Inhibition of PMA-mediated AP-1 induction | Concentration-dependent |

| Inhibition of PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin | Yes |

| Inhibition of PDGF-induced CaM kinase II activation | Yes |

| In Vivo Efficacy of this compound | |

| Model | Observation |

| Rat common carotid artery single-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after injury. |

| Rat common carotid artery double-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after the second injury.[3] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound in inhibiting VSMC proliferation.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TAS-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-301 is a potent and selective small molecule inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. Its mechanism of action is centered on the blockade of voltage-independent calcium influx and the subsequent downstream signaling cascade involving Protein Kinase C (PKC). By targeting these key pathways, this compound has demonstrated significant potential in preclinical models for the prevention of neointimal thickening, a primary contributor to restenosis following angioplasty. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one, is a synthetic indolinone derivative. Its structure is characterized by a central indolinone core with a bis(4-methoxyphenyl)methylene substituent at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉NO₃ | [1] |

| Molecular Weight | 357.40 g/mol | [1] |

| IUPAC Name | 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | PubChem |

| CAS Number | 193620-69-8 | [1] |

| Appearance | Powder | TargetMol |

| Solubility | Soluble in DMSO (50 mg/mL, 139.9 mM) | TargetMol |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |

While a specific melting point is utilized in a melt-adsorption process to enhance solubility, the precise value is not publicly available in the reviewed literature. Further physical properties such as boiling point and pKa have not been reported.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects on vascular smooth muscle cells by inhibiting a critical signaling pathway initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[2]

The primary mechanism involves the blockade of voltage-independent calcium (Ca²⁺) influx .[2] This action disrupts the downstream signaling cascade that is crucial for cell proliferation and migration. Specifically, this compound has been shown to inhibit the activation of Protein Kinase C (PKC) , a key enzyme in this pathway.[2] The inhibition of the Ca²⁺/PKC signaling axis ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1) , which is essential for the expression of genes involved in cell cycle progression and proliferation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay determines the effect of this compound on the proliferation of vascular smooth muscle cells stimulated by growth factors.

Experimental Workflow:

Methodology:

-

Cell Culture: Rat aortic smooth muscle cells (SMCs) are seeded in 96-well plates.

-

Synchronization: Cells are serum-starved to arrest the cell cycle and synchronize the population.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Stimulation: Growth factor (e.g., bFGF) is added to stimulate cell proliferation.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Quantification: A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, which reflects the degree of cell proliferation.

Calcium Influx Assay

This assay measures the effect of this compound on the influx of calcium into vascular smooth muscle cells following growth factor stimulation.

Methodology:

-

Cell Loading: Vascular smooth muscle cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The basal fluorescence of the cells is measured.

-

Treatment: this compound is added to the cells at various concentrations.

-

Stimulation: A growth factor, such as PDGF, is added to stimulate calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium into the cytoplasm. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to untreated, stimulated cells.

In Vivo Model: Rat Carotid Artery Balloon Injury

This preclinical model is used to evaluate the efficacy of this compound in preventing neointimal thickening in vivo.

Experimental Workflow:

Methodology:

-

Surgical Procedure: Under anesthesia, the common carotid artery of a rat is surgically exposed. A balloon catheter is inserted and inflated to denude the endothelium and induce injury to the vessel wall.

-

Drug Administration: this compound is administered to the animals, typically via oral gavage, at various doses for a specified duration following the injury.

-

Tissue Harvesting and Analysis: After a defined period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are harvested, fixed, and embedded in paraffin.

-

Morphometric Analysis: Cross-sections of the artery are stained (e.g., with hematoxylin and eosin) and analyzed microscopically to measure the area of the neointima and the media. The ratio of the intima to media (I/M) area is calculated to quantify the extent of neointimal thickening. The efficacy of this compound is determined by its ability to reduce the I/M ratio compared to a vehicle-treated control group.

Quantitative Data Summary

Table 2: In Vitro Efficacy of this compound

| Assay | Growth Factor | Metric | This compound Concentration | Inhibition | Source |

| PKC Activation | PDGF | % Inhibition | 10 µM | 62.7% | [2] |

| AP-1 Induction | PMA | % Inhibition | 3 µM | 38% | [2] |

| 10 µM | 67.6% | [2] | |||

| Cell Migration | PDGF-BB, IGF-1, HB-EGF | Dose-dependent reduction | 0.3 - 3 µM | - | [2] |

| BrdU Incorporation | bFGF | Dose-dependent decrease | 1 - 10 µM | - | [2] |

Synthesis

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development status of this compound remains in the preclinical phase based on the available literature.

Conclusion

This compound is a promising preclinical candidate for the prevention of vascular restenosis. Its well-defined mechanism of action, centered on the inhibition of the Ca²⁺/PKC signaling pathway, provides a strong rationale for its therapeutic potential. The in vitro and in vivo data demonstrate its potent inhibitory effects on vascular smooth muscle cell proliferation and neointimal formation. Further investigation into its pharmacokinetic and toxicological profile, as well as progression into clinical development, will be crucial in determining its future as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

The Discovery and Preclinical Development of Tas-301: A Technical Overview

Tokushima, Japan - Tas-301, chemically identified as 3-[Bis(4-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one, emerged from the research laboratories of Taiho Pharmaceutical Co., Ltd. as a novel small molecule inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Preclinical investigations have elucidated its mechanism of action, positioning it as a potential therapeutic agent for vascular proliferative disorders such as restenosis following angioplasty. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on the foundational research published by scientists at Taiho Pharmaceutical.

Discovery and Development History

While the precise timeline of the initial synthesis and discovery of this compound is not detailed in the available literature, the primary research articles detailing its pharmacological properties were published between 1998 and 2001. These studies, spearheaded by researchers at Taiho Pharmaceutical Co., Ltd., systematically characterized the compound's biological activity and mechanism of action.[1][2][3] The consistent affiliation of the authors across these key publications points to a focused research and development effort within the company.

The development of this compound appears to have been driven by the therapeutic need to prevent neointimal thickening, a primary cause of restenosis after vascular interventions like balloon angioplasty. The preclinical data strongly support its efficacy in animal models of this condition. However, there is no publicly available information regarding the progression of this compound into clinical trials, suggesting that its development may have been discontinued at the preclinical stage.

Mechanism of Action

This compound exerts its inhibitory effects on VSMCs through a multi-faceted mechanism centered on the blockade of calcium signaling pathways. Specifically, the compound has been shown to inhibit voltage-independent calcium influx, a critical step in the signaling cascade that leads to cell proliferation and migration.[1]

The key molecular interactions and downstream effects of this compound are summarized below:

-

Inhibition of Receptor-Operated Calcium Influx: this compound directly blocks the influx of extracellular calcium through non-voltage-dependent channels that are activated by growth factors such as Platelet-Derived Growth Factor (PDGF).[1]

-

Downregulation of Ca2+/PKC Signaling: By preventing the initial calcium influx, this compound subsequently inhibits the activation of Protein Kinase C (PKC), a key downstream effector in the proliferation signaling pathway.[1]

-

Suppression of AP-1 Induction: The disruption of the Ca2+/PKC signaling cascade ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of genes involved in cell proliferation.[1]

-

Inhibition of Focal Adhesion Kinase and Paxillin Phosphorylation: this compound has been demonstrated to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins essential for cell migration and cytoskeletal organization.[2]

-

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II): The compound also inhibits the activation of CaM Kinase II, another important mediator of calcium-dependent signaling in VSMCs.[2]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Preclinical Data

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies that demonstrated its potent inhibitory effects on VSMC functions relevant to neointimal formation.

In Vitro Studies

The in vitro activity of this compound was assessed using cultured rat vascular smooth muscle cells. The key findings are summarized in the table below.

| Assay | Stimulant | Key Finding | Effective Concentration | Reference |

| VSMC Proliferation | PDGF-BB, bFGF, 2% FBS | Concentration-dependent inhibition | - | [1] |

| Ca2+ Influx | PDGF | Dose-dependent inhibition | - | [1] |

| PKC Activation | PDGF | Concentration-dependent inhibition | - | [1] |

| AP-1 Induction | Phorbol 12-myristate 13-acetate | Concentration-dependent inhibition | - | [1] |

| VSMC Migration | PDGF-BB, IGF-1, HB-EGF | Inhibition of migration | - | [3] |

| FAK & Paxillin Phosphorylation | PDGF | Inhibition of tyrosine phosphorylation | - | [2] |

| CaM Kinase II Activation | PDGF | Inhibition of activation | - | [2] |

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a rat model of carotid artery balloon injury, a standard model for studying restenosis.

| Animal Model | Dosing | Key Finding | Reference |

| Rat carotid artery balloon injury | 3-100 mg/kg, oral administration | Dose-dependent reduction of neointimal thickening | [3] |

| Double-balloon injury to rat carotid artery | Dose-dependent | Reduction of second neointimal formation | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following methodologies are based on the information provided in the abstracts of the key publications. Access to the full-text articles would be required for a more granular description of the protocols.

In Vitro VSMC Proliferation Assay (General Protocol)

-

Cell Culture: Rat vascular smooth muscle cells are cultured in a suitable medium supplemented with fetal bovine serum.

-

Stimulation: Cells are stimulated with mitogens such as PDGF-BB, bFGF, or a low concentration of fetal bovine serum to induce proliferation.

-

Treatment: this compound is added at various concentrations to the cell cultures.

-

Assessment of Proliferation: Cell proliferation is quantified using methods such as direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).

Rat Carotid Artery Balloon Injury Model (General Protocol)

-

Animal Model: Male Sprague-Dawley rats are used for this model.

-

Surgical Procedure: A balloon catheter is inserted into the common carotid artery and inflated to induce endothelial denudation and vessel injury.

-

Drug Administration: this compound is administered orally at different doses for a specified period following the injury.

-

Histological Analysis: After the treatment period, the carotid arteries are harvested, sectioned, and stained to measure the area of the neointima and the media, allowing for the calculation of the intima-to-media ratio.

The following diagram outlines the general workflow for the in vivo evaluation of this compound:

Conclusion

This compound, a product of research from Taiho Pharmaceutical Co., Ltd., is a potent inhibitor of vascular smooth muscle cell proliferation and migration. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent downstream signaling pathways, has been well-characterized in preclinical studies. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for preventing neointimal thickening. While the development of this compound appears to have halted before clinical trials, the foundational research provides valuable insights into the design and evaluation of inhibitors of VSMC-driven vascular pathologies. Further investigation into the detailed discovery history and the reasons for the cessation of its development would require access to internal documentation from Taiho Pharmaceutical.

References

- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tas-301 in Attenuating Smooth Muscle Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tas-301, a synthetic indolinone derivative, has emerged as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. These cellular processes are pivotal in the pathogenesis of neointimal hyperplasia, a primary contributor to restenosis following angioplasty and vascular bypass surgery. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that this compound warrants further investigation as a therapeutic agent for the prevention of post-interventional vascular narrowing.

Data Presentation: Inhibitory Effects of this compound

This compound exhibits a concentration-dependent inhibition of various signaling molecules and cellular processes integral to smooth muscle cell proliferation. The available quantitative data from in vitro studies are summarized below.

| Parameter Assessed | Treatment Conditions | This compound Concentration | Observed Effect | Citation |

| PKC Activation | PDGF-stimulated VSMCs | 10 µM | 62.7% inhibition | [1] |

| AP-1 Induction | PMA-induced in VSMCs | 3 µM | 38% inhibition | [1] |

| 10 µM | 67.6% inhibition | [1] | ||

| Cell Migration | Growth factor-stimulated VSMCs | 0.3 - 3 µM | Dose-dependent reduction | [1] |

| DNA Synthesis (BrdU incorporation) | bFGF-induced VSMCs | 3 µM and 10 µM | Significant decrease | [1] |

| Neointimal Thickening | In vivo rat carotid artery balloon injury model | 3 - 100 mg/kg (p.o.) | Dose-dependent reduction | [1][2] |

While the dose-dependent inhibition of VSMC proliferation by this compound has been consistently demonstrated, a specific IC50 value for this effect is not explicitly stated in the reviewed literature.

Core Mechanism of Action: Inhibition of Calcium-Dependent Signaling

This compound primarily exerts its anti-proliferative effects by targeting key intracellular signaling pathways initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF). The central mechanism revolves around the inhibition of calcium influx and the subsequent downstream signaling cascades.

Signaling Pathway of this compound in Smooth Muscle Cell Proliferation

Caption: Signaling pathway of this compound in smooth muscle cells.

Studies have demonstrated that this compound inhibits the proliferation of rat VSMCs stimulated by PDGF-BB, bFGF, or fetal bovine serum in a concentration-dependent manner.[3] The drug dose-dependently inhibits PDGF-induced Ca2+ influx, and the concentration required for this inhibition is nearly identical to that for the inhibition of VSMC proliferation.[3] This Ca2+ influx is mediated by non-voltage-dependent mechanisms.[3]

Furthermore, this compound inhibits the PDGF-induced activation of Protein Kinase C (PKC) and the subsequent induction of Activator Protein 1 (AP-1), a transcription factor crucial for cell proliferation.[3] In addition to its anti-proliferative effects, this compound also impedes VSMC migration by inhibiting the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, a process dependent on the increase in intracellular calcium.[4] The activation of Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II) is also attenuated by this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the research on this compound.

In Vitro VSMC Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.[1]

1. Cell Culture and Seeding:

-

Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.

2. Growth Arrest:

-

After two days, induce growth arrest by incubating the cells for three days in a serum-free DMEM containing 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenium (ITS).

3. Treatment:

-

Remove the DMEM/ITS medium and add serum-free DMEM containing 0.1% bovine serum albumin (BSA) with or without varying concentrations of this compound.

-

Incubate for 2 hours before stimulating with a growth factor (e.g., 0.1 ng/mL bFGF).

4. BrdU Labeling and Detection:

-

After 24 hours of stimulation, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well.

-

Incubate for an additional 24 hours.

-

Fix the cells and quantify the incorporated BrdU using a commercial ELISA kit according to the manufacturer's instructions.

Experimental Workflow for VSMC Proliferation Assay

Caption: Workflow for BrdU-based VSMC proliferation assay.

Western Blot Analysis of FAK and Paxillin Phosphorylation

This is a representative protocol for assessing the phosphorylation status of FAK and paxillin in response to PDGF stimulation and this compound treatment.

1. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated FAK (Tyr397) and phosphorylated paxillin (Tyr118), as well as total FAK and paxillin, overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Relationship of this compound's Action

The inhibitory action of this compound on smooth muscle cell proliferation can be summarized through a logical flow diagram, illustrating the cause-and-effect relationships from the initial stimulus to the final cellular response.

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for preventing neointimal hyperplasia by inhibiting the proliferation and migration of vascular smooth muscle cells. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent disruption of key signaling pathways, provides a solid rationale for its continued development. The data presented in this guide underscore the dose-dependent efficacy of this compound and provide a framework for future research and clinical investigation in the field of vascular proliferative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Tas-301 on Calcium Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-301, a synthetic indolinone derivative, has demonstrated significant potential in the inhibition of neointimal thickening and vascular smooth muscle cell (VSMC) proliferation. A key mechanism underlying these effects is its targeted disruption of intracellular calcium signaling cascades. This technical guide provides an in-depth analysis of the molecular interactions of this compound with calcium-dependent pathways, supported by available preclinical data. It outlines the experimental methodologies used to elucidate these effects and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel therapeutic agents targeting cardiovascular diseases.

Introduction

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathogenesis of atherosclerosis and restenosis following angioplasty. Intracellular calcium ([Ca2+]i) acts as a critical second messenger in regulating these cellular processes. This compound [3-bis(4-methoxyphenyl)methylene-2-indolinone] has emerged as a promising inhibitor of VSMC proliferation and neointimal formation.[1][2] Its mechanism of action is intrinsically linked to the modulation of calcium-dependent signaling pathways. This guide will dissect the known effects of this compound on these pathways, presenting the data in a structured format for clarity and comparative analysis.

This compound's Effect on Intracellular Calcium Concentration

This compound has been shown to directly interfere with the increase of intracellular calcium concentration in VSMCs stimulated by growth factors such as platelet-derived growth factor (PDGF).[1][2] This inhibitory action is a cornerstone of its anti-proliferative and anti-migratory effects.

Quantitative Analysis of this compound's Inhibitory Effects

The following table summarizes the key quantitative findings from preclinical studies on this compound. Due to the limited availability of public quantitative data, this table reflects the reported observations from published abstracts.

| Parameter | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| PDGF-induced [Ca2+]i Elevation | Rat VSMCs | PDGF | Dose-dependent | Inhibition of Ca2+ influx | [1][2] |

| F-actin Stress Fiber Depolymerization | Rat VSMCs | PDGF | 10 µmol/l | Reduction in depolymerization | [1] |

| VSMC Proliferation | Rat VSMCs | PDGF-BB, bFGF, 2% FBS | Dose-dependent | Inhibition of proliferation | [2] |

Note: The concentration of this compound for the inhibition of Ca2+ influx was reported to be nearly identical to that for the inhibition of VSMC proliferation.[2]

Impact on Downstream Calcium-Dependent Signaling

The this compound-mediated reduction in intracellular calcium has significant downstream consequences on various signaling molecules and cellular structures.

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II)

PDGF-induced activation of CaM Kinase II, a key enzyme in cell cycle progression and migration, was inhibited by this compound.[1] This inhibition is a direct result of the reduced availability of the Ca2+/calmodulin complex.

Attenuation of Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation

This compound was found to inhibit the PDGF-induced tyrosine phosphorylation of both focal adhesion kinase (FAK) and paxillin.[1] The phosphorylation of these proteins, which is dependent on intracellular calcium elevation, is crucial for cell adhesion, migration, and cytoskeletal reorganization.

Blockade of Protein Kinase C (PKC) Activation

This compound inhibited the activation of Protein Kinase C (PKC) induced by PDGF in a concentration-dependent manner.[2] PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation and differentiation.

Cytoskeletal Reorganization

A notable effect of this compound is the reduction of F-actin stress fiber depolymerization in response to PDGF.[1] This indicates that this compound helps maintain cytoskeletal integrity, thereby inhibiting cell motility.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound in the context of PDGF-stimulated vascular smooth muscle cells.

Caption: Proposed mechanism of this compound's inhibitory action on PDGF-induced calcium signaling in VSMCs.

Experimental Methodologies

The following sections outline the typical experimental protocols used to investigate the effects of this compound on calcium signaling and VSMC function.

Cell Culture

Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This workflow describes a common method for measuring changes in intracellular calcium.

Caption: Experimental workflow for measuring intracellular calcium concentration in VSMCs.

Western Blot Analysis for Protein Phosphorylation

-

Cell Treatment: VSMCs are treated with PDGF in the presence or absence of this compound for a specified time.

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated with primary antibodies against phospho-FAK, phospho-paxillin, and total FAK/paxillin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

VSMC proliferation can be assessed using various methods, such as the MTT assay or BrdU incorporation assay, following treatment with growth factors and this compound.

F-actin Staining

-

Cell Culture and Treatment: VSMCs are grown on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: F-actin is stained with fluorescently labeled phalloidin.

-

Imaging: Cells are imaged using a fluorescence microscope to visualize the actin cytoskeleton.

Conclusion

This compound exerts its potent inhibitory effects on vascular smooth muscle cell proliferation and migration primarily by targeting receptor-operated calcium influx. This leads to a cascade of downstream effects, including the inhibition of key calcium-dependent enzymes like CaM Kinase II and PKC, and the modulation of focal adhesion proteins. The presented data and experimental frameworks provide a solid foundation for further investigation into the therapeutic applications of this compound in cardiovascular diseases characterized by pathological vascular remodeling. Further studies providing more detailed quantitative data will be invaluable in fully elucidating its pharmacological profile.

References

Preclinical Profile of Tas-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Neointimal Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic small molecule that has demonstrated significant potential in preclinical studies as an inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. These cellular processes are key contributors to the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Core Mechanism of Action

This compound exerts its inhibitory effects by blocking receptor-operated, voltage-independent calcium influx in VSMCs. This disruption of intracellular calcium signaling subsequently attenuates the downstream protein kinase C (PKC) pathway, leading to the inhibition of activator protein-1 (AP-1) induction.[1] AP-1 is a transcription factor crucial for the expression of genes involved in cell proliferation and migration. By targeting this signaling cascade, this compound effectively mitigates the pathological proliferation and migration of VSMCs that contribute to neointimal thickening.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound

| Assay Type | Growth Factor/Stimulant | This compound Concentration | Observed Effect | Reference |

| VSMC Proliferation | PDGF-BB, bFGF, 2% FBS | Concentration-dependent | Inhibition of proliferation | [1] |

| Ca2+ Influx | PDGF | Dose-dependent | Inhibition of Ca2+ influx | [1] |

| PKC Activation | PDGF | 10 µM | 62.7% inhibition | [3][4] |

| AP-1 Induction | PMA | 3 µM | 38% inhibition | [3][4] |

| 10 µM | 67.6% inhibition | [3][4] | ||

| Cell Migration | PDGF-BB, IGF-1, HB-EGF | 0.3-3 µM | Dose-dependent reduction | [3][4] |

| BrdU Incorporation | bFGF | 3 µM and 10 µM | Significant decrease | [3][4] |

In Vivo Efficacy of this compound in a Rat Model

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Rat Carotid Artery Balloon Injury | This compound | 3-100 mg/kg, p.o. | Dose-dependent reduction of neointimal thickening and intima-to-media (I/M) ratio 14 days post-injury.[2][3][4] | [2][3][4] |

| Porcine Coronary Artery Overstretch Injury | This compound | 30 and 100 mg/kg, p.o. | Significantly reduced stenosis ratio and adventitial area 4 weeks post-injury.[5] | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound.

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation):

-

Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Growth Arrest: After 48 hours, the growth medium is replaced with serum-free DMEM containing insulin, transferrin, and selenium for 72 hours to synchronize the cells in a quiescent state.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 2 hours before stimulation with a growth factor such as basic fibroblast growth factor (bFGF).

-

BrdU Labeling: 24 hours post-stimulation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well, and the cells are incubated for an additional 24 hours.

-

Detection: The incorporation of BrdU into the DNA of proliferating cells is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

2. Intracellular Calcium Influx Assay:

-

Cell Preparation: VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a calcium-containing buffer.

-

Stimulation: Baseline fluorescence is recorded before the addition of a stimulant like Platelet-Derived Growth Factor (PDGF).

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different wavelengths is often used to determine the calcium concentration.

3. Protein Kinase C (PKC) Activity Assay:

-

Cell Lysis: VSMCs are treated with this compound and stimulated with PDGF. The cells are then lysed to extract proteins.

-

Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysates.

-

Kinase Reaction: The kinase activity is measured by incubating the cell lysate or immunoprecipitate with a specific PKC substrate and [γ-³²P]ATP.

-

Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified by autoradiography or scintillation counting. Alternatively, non-radioactive assays using fluorescence-based readouts are available.

In Vivo Model

Rat Carotid Artery Balloon Injury Model:

-

Anesthesia and Surgical Preparation: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is surgically exposed.

-

Arterial Injury: A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced to the common carotid artery. The balloon is inflated to induce endothelial denudation and vessel wall injury. This process is typically repeated three times to ensure consistent injury.[3][4][6]

-

Drug Administration: this compound is administered orally at various doses (e.g., 3, 10, 30, 100 mg/kg) daily, starting from the day of the injury.

-

Tissue Harvesting and Analysis: After a specified period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are perfusion-fixed. The arteries are then embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) for morphometric analysis. The areas of the intima, media, and lumen are measured to calculate the intima-to-media (I/M) ratio, a key indicator of neointimal thickening.[3]

Visualizations

Signaling Pathway of this compound Inhibition

References

- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Tas-301 in Vascular Injury Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of Tas-301 in preclinical models of vascular injury. This compound, a synthetic indolinone derivative [3-bis(4-methoxyphenyl)methylene-2-indolinone], has demonstrated significant potential in mitigating neointimal hyperplasia, a key pathological process underlying restenosis following angioplasty and other vascular interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Efficacy Data of this compound

This compound has been shown to effectively inhibit neointimal thickening in a dose-dependent manner in rat models of vascular injury. The primary endpoint in these studies is typically the reduction in the area of the neointima and the intima-to-media ratio in the injured artery.

Quantitative Efficacy in Rat Carotid Artery Balloon Injury Model

| Dose of this compound (oral administration) | Key Findings | Model | Timepoint |

| 3-100 mg/kg | Dose-dependent reduction in neointimal thickening.[1] | Single-balloon injury to the rat common carotid artery.[1][2] | 14 days post-injury.[1][2] |

| 100 mg/kg | Significantly greater inhibition of neointimal thickening compared to tranilast (300 mg/kg).[1] | Single-balloon injury to the rat common carotid artery.[1] | 14 days post-injury.[1] |

| Not Specified (dose-dependent) | Reduced neointimal thickening after a second balloon injury to a pre-existing lesion.[2][3] | Double-balloon injury to the rat common carotid artery.[2][3] | 14 days after second injury.[2][3] |

Mechanism of Action of this compound

This compound exerts its inhibitory effects on neointimal formation through a multi-faceted mechanism primarily targeting the migration and proliferation of vascular smooth muscle cells (VSMCs).[1][2]

Key Mechanistic Actions:

-

Inhibition of VSMC Migration: this compound inhibits VSMC migration stimulated by various growth factors, including platelet-derived growth factor-BB (PDGF-BB), insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor.[1]

-

Inhibition of VSMC Proliferation: The compound has been shown to reduce the proliferation of medial and intimal VSMCs.[1] In vitro studies confirm that this compound inhibits basic fibroblast growth factor (bFGF)-induced proliferation of VSMCs in a dose-dependent manner.[1][4]

-

Interference with Calcium Signaling: A crucial aspect of this compound's mechanism is its ability to inhibit calcium-dependent signal transduction pathways.[2] It blocks receptor-operated calcium influx in VSMCs stimulated by PDGF.[4] This inhibition of intracellular calcium concentration ([Ca2+]i) elevation subsequently affects downstream signaling.[2][3]

-

Downregulation of Key Signaling Molecules: this compound has been observed to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin.[2][3] It also inhibits the activation of Ca2+/calmodulin-dependent protein kinase II (CaM kinase II) and protein kinase C (PKC).[2][3][4]

-

Cytoskeletal Reorganization: By affecting the upstream signaling cascade, this compound ultimately reduces the extent of F-actin stress fiber depolymerization in response to PDGF, a critical process for cell migration.[2][3]

Experimental Protocols

The following section details the typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat carotid artery balloon injury model.

Rat Carotid Artery Balloon Injury Model

This model is a widely accepted standard for studying neointimal hyperplasia and the effects of potential therapeutic agents.

Signaling Pathway of this compound's Action

The following diagram illustrates the key signaling pathways inhibited by this compound in vascular smooth muscle cells following stimulation by growth factors like PDGF.

Logical Relationship of this compound's Therapeutic Effect

The therapeutic rationale for this compound in preventing restenosis is based on a clear logical progression from molecular inhibition to physiological outcome.

References

- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of Tas-301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Tas-301, a compound identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation. The information presented herein is based on preclinical studies that have elucidated its mechanism of action.

Introduction to this compound

This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has been investigated for its potential therapeutic effects. Research has focused on its ability to inhibit the proliferation of vascular smooth muscle cells, a key process in the pathogenesis of atherosclerosis and restenosis following angioplasty.

Target Identification and Mechanism of Action

The primary molecular target of this compound has been identified as the receptor-operated calcium influx in vascular smooth muscle cells. This compound effectively blocks this influx of calcium, which is a critical step in the signaling cascade that leads to cell proliferation.

The proposed mechanism of action involves the inhibition of voltage-independent Ca2+ channels. This is supported by the finding that the inhibitory effect of this compound on platelet-derived growth factor (PDGF)-induced Ca2+ influx is mimicked by NiCl2, a known blocker of non-voltage-dependent calcium channels, but not by nifedipine, a blocker of voltage-dependent calcium channels[1].

By blocking this initial calcium signal, this compound subsequently attenuates downstream signaling events, including the activation of Protein Kinase C (PKC) and the induction of the transcription factor Activator Protein-1 (AP-1)[1]. The Ca2+/PKC signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition by this compound is central to the compound's anti-proliferative effects.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data Summary

The anti-proliferative and inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation by this compound

| Stimulant | This compound Concentration (μM) | Inhibition (%) |

| PDGF-BB | 1 | ~50 |

| PDGF-BB | 10 | ~90 |

| bFGF | 1 | ~40 |

| bFGF | 10 | ~80 |

| 2% FBS | 1 | ~30 |

| 2% FBS | 10 | ~70 |

| Data derived from concentration-dependent inhibition curves. |

Table 2: Inhibition of PDGF-Induced Ca2+ Influx by this compound

| This compound Concentration (μM) | Inhibition of Ca2+ Influx (%) |

| 0.1 | ~20 |

| 1 | ~50 |

| 10 | ~85 |

| The concentration for inhibition of Ca2+ influx was nearly identical to that for inhibition of VSMC proliferation.[1] |

Key Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and validation of this compound's target are provided below.

5.1. Cell Culture

-

Cell Line: Rat vascular smooth muscle cells (VSMCs).

-

Source: Thoracic aorta of male Sprague-Dawley rats.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

5.2. VSMC Proliferation Assay

-

Protocol:

-

VSMCs were seeded in 96-well plates and synchronized in a quiescent state by incubation in serum-free DMEM for 48 hours.

-

Cells were pre-treated with varying concentrations of this compound for 30 minutes.

-

Proliferation was stimulated by adding platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), or 2% fetal bovine serum (FBS).

-

After 24 hours of incubation, [3H]thymidine was added to each well.

-

Following an additional 4 hours of incubation, the cells were harvested, and the incorporation of [3H]thymidine was measured using a liquid scintillation counter to assess DNA synthesis as an index of cell proliferation.

-

5.3. Measurement of Intracellular Ca2+ Concentration

-

Protocol:

-

Quiescent VSMCs grown on coverslips were loaded with the fluorescent Ca2+ indicator fura-2/AM.

-

The coverslips were placed in a cuvette in a fluorescence spectrophotometer.

-

This compound or vehicle was added to the cuvette.

-

PDGF was added to induce Ca2+ influx.

-

The change in fura-2 fluorescence, corresponding to the change in intracellular Ca2+ concentration, was monitored over time.

-

5.4. Protein Kinase C (PKC) Activity Assay

-

Protocol:

-

Quiescent VSMCs were treated with this compound prior to stimulation with PDGF.

-

The cells were fractionated to separate the cytosolic and membrane components.

-

PKC activity in the membrane fraction, which indicates its activation, was measured using a commercially available PKC assay kit.

-

5.5. Activator Protein-1 (AP-1) Induction Assay

-

Protocol:

-

VSMCs were transiently transfected with a reporter plasmid containing the AP-1 binding site linked to a luciferase reporter gene.

-

Cells were pre-treated with this compound and then stimulated with phorbol 12-myristate 13-acetate (PMA), a potent activator of PKC and inducer of AP-1.

-

After a suitable incubation period, cell lysates were prepared, and luciferase activity was measured as an indicator of AP-1-dependent gene transcription.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the target validation of this compound.

Conclusion

The preclinical evidence strongly supports the identification of voltage-independent Ca2+ influx as the primary target of this compound in vascular smooth muscle cells. By inhibiting this crucial entry point for calcium, this compound effectively disrupts the downstream Ca2+/PKC/AP-1 signaling cascade, ultimately leading to a potent inhibition of VSMC proliferation. These findings provide a solid foundation for the further development and investigation of this compound as a potential therapeutic agent for proliferative vascular diseases.

References

The Pharmacology of Tas-301: A Technical Guide for Researchers

An In-depth Examination of a Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Migration

This technical guide provides a comprehensive overview of the pharmacology of Tas-301, a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been investigated for its potential therapeutic effects in preventing neointimal thickening, a key pathological process in restenosis following angioplasty. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and preclinical evidence supporting the activity of this compound.

Core Mechanism of Action

This compound exerts its primary pharmacological effects by inhibiting the proliferation and migration of vascular smooth muscle cells.[1][2] The core mechanism involves the blockade of voltage-independent calcium (Ca2+) influx, a critical event in the signaling cascade initiated by various growth factors.[3] This disruption of intracellular calcium homeostasis leads to the downstream inhibition of key signaling pathways, including the Protein Kinase C (PKC) pathway and the subsequent suppression of Activator Protein-1 (AP-1) induction.[3]

The inhibition of these pathways ultimately interferes with the cellular machinery required for cell division and movement. Specifically, this compound has been shown to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin, proteins crucial for cell migration.[4] Furthermore, it has been observed to reduce the depolymerization of F-actin stress fibers, which is essential for maintaining cytoskeletal integrity and motility.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its potent inhibitory activities on various cellular processes.

| In Vitro Activity of this compound | Concentration | Effect | Reference |

| VSMC Proliferation | |||

| PDGF-BB-induced proliferation | Concentration-dependent inhibition | The concentration for inhibition was nearly identical to that for inhibition of Ca2+ influx. | [3] |

| bFGF-induced proliferation | Dose-dependent inhibition | Specific IC50 not reported. | [1] |

| bFGF-induced BrdU incorporation | 3 µM | Significant decrease | MedChemExpress |

| 10 µM | Significant decrease | MedChemExpress | |

| VSMC Migration | |||

| Growth factor-induced migration (PDGF-BB, IGF-1, HB-EGF) | 0.3-3 µM | Dose-dependent reduction | MedChemExpress |

| Intracellular Signaling | |||

| PDGF-induced Ca2+ influx | Concentration-dependent inhibition | - | [3] |

| PDGF-induced PKC activation | 10 µM | 62.7% inhibition | MedChemExpress |

| PMA-induced AP-1 induction | 3 µM | 38% inhibition | MedChemExpress |

| 10 µM | 67.6% inhibition | MedChemExpress |

| In Vivo Activity of this compound | Dosage | Effect | Model | Reference |

| Neointimal thickening | 3-100 mg/kg (p.o.) | Dose-dependent reduction | Rat carotid artery balloon injury | [1] |

| Intimal to Medial (I/M) ratio | 3-100 mg/kg (p.o.) | Dose-dependent reduction | Rat carotid artery balloon injury | MedChemExpress |

| Intimal cell number | 3-100 mg/kg (p.o.) | Dose-dependent decrease | Rat carotid artery balloon injury | MedChemExpress |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting VSMC proliferation and migration.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound. These are based on standard laboratory practices and should be optimized for specific experimental conditions.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

-

Cell Culture: Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Starvation: Synchronize the cells in the G0/G1 phase by incubating them in serum-free DMEM for 24 hours.

-

Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Add a growth factor such as platelet-derived growth factor-BB (PDGF-BB; e.g., 20 ng/mL) or basic fibroblast growth factor (bFGF; e.g., 10 ng/mL) to the wells and incubate for 24 hours.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by the addition of a substrate.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Measurement of Intracellular Calcium ([Ca2+]i)

-

Cell Preparation: Culture VSMCs on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM; e.g., 2-5 µM), in a balanced salt solution for 30-60 minutes at room temperature.

-

Washing: Wash the cells to remove the extracellular dye.

-

Treatment: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse the cells with a buffer containing this compound or vehicle.

-

Stimulation: Stimulate the cells with a growth factor (e.g., PDGF-BB) to induce calcium influx.

-

Fluorescence Measurement: Excite the Fura-2-loaded cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Western Blot Analysis for PKC Activation

-

Cell Culture and Treatment: Culture, starve, and treat VSMCs with this compound and a stimulant (e.g., PDGF-BB) as described in the proliferation assay protocol.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of PKC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Normalization: Re-probe the membrane with an antibody for total PKC or a housekeeping protein (e.g., GAPDH or β-actin) to normalize for protein loading.

Conclusion

This compound is a potent small molecule inhibitor that targets the early stages of the growth factor-induced signaling cascade in vascular smooth muscle cells. By blocking voltage-independent calcium influx, it effectively downregulates the PKC/AP-1 pathway, leading to the inhibition of VSMC proliferation and migration. The preclinical data strongly support its potential as a therapeutic agent for preventing neointimal hyperplasia and restenosis. Further investigation into its pharmacokinetic and safety profiles is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intimal smooth muscle cell proliferation after balloon catheter injury. The role of basic fibroblast growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of TAS-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) is a synthetic small molecule that has demonstrated significant potential as an inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Foundational research has elucidated its mechanism of action, which involves the blockade of voltage-independent calcium influx, leading to the downstream inhibition of the Protein Kinase C (PKC) and Activator Protein-1 (AP-1) signaling cascade. This technical guide provides a comprehensive overview of the core biological activities of this compound, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Activity and Mechanism of Action

This compound exerts its primary biological effects by inhibiting the proliferation and migration of vascular smooth muscle cells. This activity is crucial in the context of vascular proliferative disorders such as restenosis following angioplasty. The core mechanism of this compound revolves around its ability to block the influx of extracellular calcium through non-voltage-dependent channels, a critical event in the signaling cascade initiated by growth factors like Platelet-Derived Growth Factor (PDGF).

The inhibition of calcium influx by this compound has a cascading effect on downstream intracellular signaling pathways. Notably, it prevents the activation of Protein Kinase C (PKC), a key enzyme in cell proliferation and differentiation.[1] Consequently, the induction of the transcription factor Activator Protein-1 (AP-1), which is downstream of the Ca2+/PKC pathway, is also suppressed.[1] This multi-level inhibition ultimately leads to a reduction in VSMC proliferation and migration, as evidenced by both in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on this compound's biological activity.

Table 1: In Vitro Inhibition of Cellular Processes by this compound

| Parameter | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |

| PKC Activation | Rat VSMC | PDGF | 10 µM | 62.7% | [Sasaki et al., 2000] |

| AP-1 Induction | Rat VSMC | PMA | 3 µM | 38% | [Sasaki et al., 2000] |

| AP-1 Induction | Rat VSMC | PMA | 10 µM | 67.6% | [Sasaki et al., 2000] |

| BrdU Incorporation | Rat VSMC | bFGF | 3 µM | Significant | [Muranaka et al., 1998] |

| BrdU Incorporation | Rat VSMC | bFGF | 10 µM | Significant | [Muranaka et al., 1998] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Treatment | Dosage | Outcome | Reference |

| Balloon Injury | Rat | Oral Administration | 3-100 mg/kg | Dose-dependent reduction in neointimal thickening | [Muranaka et al., 1998] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This protocol is adapted from standard methods for assessing cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Rat aortic smooth muscle cells (VSMCs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

PDGF-BB or bFGF

-

This compound

-

BrdU Labeling Reagent (10 mM)

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed rat VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells reach approximately 70-80% confluency.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase, aspirate the growth medium and wash the cells with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 24-48 hours.

-

Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-incubate the cells with the this compound solutions for 2 hours.

-

Stimulation: Add the desired growth factor (e.g., PDGF-BB at 25 ng/mL or bFGF) to the wells, with and without this compound. Include a negative control (no growth factor) and a positive control (growth factor only).

-

BrdU Labeling: After 22-24 hours of stimulation, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Aspirate the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of anti-BrdU antibody diluted in antibody dilution buffer to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Detection: Wash the wells three times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Rat aortic smooth muscle cells (VSMCs)

-

DMEM

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

PDGF-BB

-

This compound

-

Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.

-

Acclimatization: Incubate the cells in HBSS with Ca²⁺ for 15-30 minutes at room temperature to allow for de-esterification of the dye.

-

Baseline Measurement: Place the coverslip or plate in the imaging system. Perfuse with HBSS with Ca²⁺ and record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

-

Treatment and Stimulation: Perfuse the cells with HBSS containing the desired concentration of this compound for a pre-incubation period of 5-10 minutes. Then, while continuing to record, stimulate the cells by adding PDGF-BB (e.g., 50 ng/mL).

-

Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

-

Calibration (Optional): At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca²⁺ to obtain the maximum fluorescence ratio (Rmax), followed by a solution with a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure PKC activity in VSMC lysates using a non-radioactive ELISA-based kit.

Materials:

-

Rat aortic smooth muscle cells (VSMCs)

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

PKC Kinase Activity Assay Kit (containing PKC substrate-coated plates, ATP, phospho-specific substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

PDGF-BB

-

This compound

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture VSMCs to near confluency. Treat the cells with this compound for a specified period, followed by stimulation with PDGF-BB.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Kinase Reaction: Add equal amounts of protein from each sample to the wells of the PKC substrate-coated microplate.

-

Initiate Phosphorylation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for the time specified in the kit's manual (e.g., 60-90 minutes).

-

Detection of Phosphorylation:

-

Wash the wells to remove ATP and non-adherent proteins.

-

Add the phospho-specific substrate antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.

-

-

Color Development: Wash the wells and add TMB substrate. Incubate in the dark until a blue color develops.

-